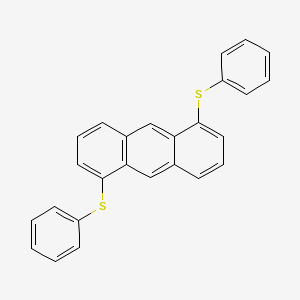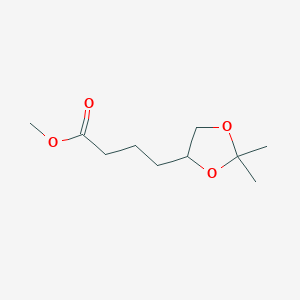
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybutanoic acid with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or crystallization to ensure high purity.
化学反応の分析
Types of Reactions
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate exerts its effects involves interactions with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Shares the dioxolane ring structure but differs in functional groups.
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Similar ester functionality with a different ester group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a butanoate group.
Uniqueness
Methyl4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is unique due to its specific ester linkage and the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.
特性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
methyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
InChI |
InChI=1S/C10H18O4/c1-10(2)13-7-8(14-10)5-4-6-9(11)12-3/h8H,4-7H2,1-3H3 |
InChIキー |
IHQSZBISSVTIFU-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


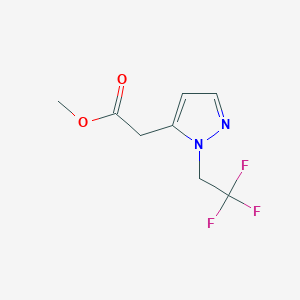
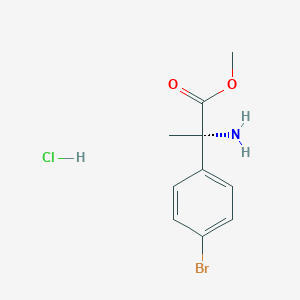
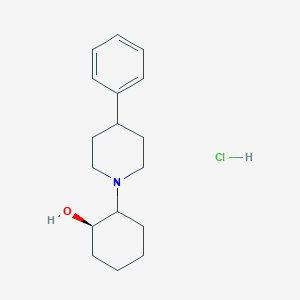
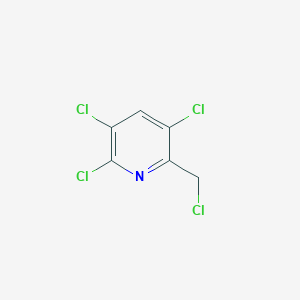

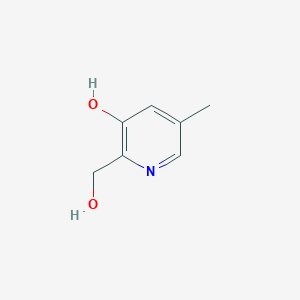
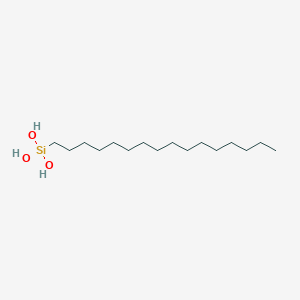
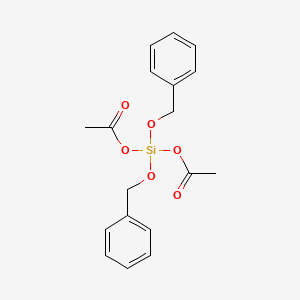
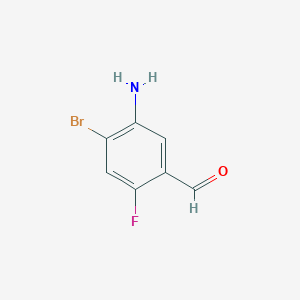
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
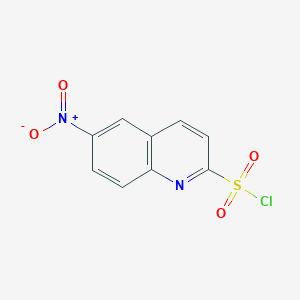

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
